3-[Chloro(methyl)phosphoryl]propanoyl chloride
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Overview
Description
. This compound is characterized by the presence of both a phosphinyl and a propanoyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 3-[Chloro(methyl)phosphoryl]propanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-[Chloro(methyl)phosphoryl]propanoyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and reduction: The phosphinyl group can be oxidized to form phosphine oxides or reduced to phosphines under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(methylphosphinyl)propanoic acid and hydrochloric acid.
Scientific Research Applications
3-[Chloro(methyl)phosphoryl]propanoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Chloro(methyl)phosphoryl]propanoyl chloride involves its ability to act as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the propanoyl chloride group and the phosphorus atom in the phosphinyl group . These reactions can modify the structure and function of biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
3-[Chloro(methyl)phosphoryl]propanoyl chloride can be compared with other similar compounds, such as:
3-Chloropropionyl chloride: This compound lacks the phosphinyl group and is primarily used in acylation reactions.
Methylphosphonic dichloride: This compound contains two chlorine atoms bonded to phosphorus and is used in the synthesis of various organophosphorus compounds.
(Chloro)2-(chloroformyl)ethylphosphine oxide: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its dual functionality, combining both acyl chloride and phosphinyl groups, which allows it to participate in a diverse range of chemical reactions.
Properties
CAS No. |
15090-24-1 |
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Molecular Formula |
C4H7Cl2O2P |
Molecular Weight |
188.97 g/mol |
IUPAC Name |
3-[chloro(methyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3 |
InChI Key |
SGGKZWABPPXBNE-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Canonical SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Origin of Product |
United States |
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